Guanosine, 5'-deoxy-5'-iodo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

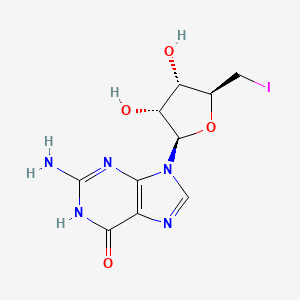

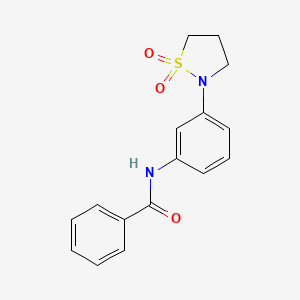

Guanosine, 5’-deoxy-5’-iodo-, also known as 5’-deoxy-5’-iodoguanosine, is a modified nucleoside derived from guanosine. It is characterized by the substitution of a hydrogen atom at the 5’ position of the ribose sugar with an iodine atom. This compound has a molecular formula of C10H12IN5O4 and a molecular weight of 393.14 g/mol .

Mécanisme D'action

Target of Action

5’-Iodo-5’-deoxyguanosine is a purine nucleoside analog . The primary target of this compound is the nucleoside diphosphate kinase A . This enzyme plays a crucial role in the maintenance of mitochondrial DNA .

Mode of Action

The compound interacts with its target by inhibiting DNA synthesis and inducing apoptosis . It recycles deoxyadenosine and deoxyguanosine into their respective monophosphates, enabling their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .

Biochemical Pathways

The affected pathways include those influenced by oxidative stress and contribute to carcinogenesis. These pathways include p53, Keap1-NRF2, RB1, p21, APC, tumor suppressor genes, and cell type transitions . Dysregulation of these pathways can lead to uncontrolled cell growth, impaired DNA repair mechanisms, and evasion of cell death .

Pharmacokinetics

It’s known that the stability of the silver-mediated base pairs is ph dependent . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of the compound’s action is broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Action Environment

The action environment of 5’-Iodo-5’-deoxyguanosine is influenced by various factors. For instance, the stability of canonical DNA mismatches might have an impact on cellular DNA repair . Additionally, the stability of the silver-mediated base pairs is pH dependent . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Guanosine, 5’-deoxy-5’-iodo- plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as inosine 5’-monophosphate (IMP) dehydrogenase, guanosine 5’-monophosphate (GMP) synthetase, GMP reductase, and guanosine–inosine kinase . These interactions are crucial for the biosynthesis of guanosine nucleotides .

Cellular Effects

The effects of Guanosine, 5’-deoxy-5’-iodo- on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity, as well as exerting trophic effects in neuronal and glial cells .

Molecular Mechanism

The molecular mechanism of action of Guanosine, 5’-deoxy-5’-iodo- involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to have broad antitumor activity targeting indolent lymphoid malignancies, with anticancer mechanisms relying on inhibition of DNA synthesis and induction of apoptosis .

Metabolic Pathways

Guanosine, 5’-deoxy-5’-iodo- is involved in the metabolic pathways of guanosine nucleotides . It interacts with enzymes such as IMP dehydrogenase, GMP synthetase, GMP reductase, and guanosine–inosine kinase, which are crucial for the biosynthesis of guanosine nucleotides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of guanosine, 5’-deoxy-5’-iodo-, typically involves the iodination of guanosine. One common method involves the reaction of guanosine with iodine and a suitable oxidizing agent, such as sodium periodate, in an aqueous medium. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of guanosine, 5’-deoxy-5’-iodo-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Guanosine, 5’-deoxy-5’-iodo-, undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium thiophosphate for thiolation and hydrazine hydrate for hydrazination.

Oxidation and Reduction: Oxidizing agents like sodium periodate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include 5’-deoxy-5’-thioguanosine and 5’-deoxy-5’-hydrazinoguanosine, among others .

Applications De Recherche Scientifique

Guanosine, 5’-deoxy-5’-iodo-, has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Deoxyguanosine: Similar to guanosine, 5’-deoxy-5’-iodo-, but lacks the iodine substitution at the 5’ position.

5’-Deoxy-5’-fluoroguanosine: Another modified nucleoside with a fluorine atom at the 5’ position instead of iodine.

Uniqueness

Guanosine, 5’-deoxy-5’-iodo-, is unique due to its iodine substitution, which imparts distinct chemical and biological properties. This modification enhances its reactivity in substitution reactions and its potential as a therapeutic agent .

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELBRHQFQZYVJM-UUOKFMHZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2997660.png)

![(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2997663.png)

![N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2997664.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2997666.png)

![[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2997672.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2997673.png)

![2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2997676.png)

![2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2997678.png)

![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)